molecular formula C6H9NO2 B12998938 Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile

Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B12998938
M. Wt: 127.14 g/mol
InChI Key: PYYFCIHSXLVHCS-RITPCOANSA-N
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Description

Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyl group and a nitrile group attached to a tetrahydropyran ring. The stereochemistry of the compound is defined by the (3R,4R) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to induce the desired stereochemistry. For example, the compound can be synthesized via a stereoselective reduction of a corresponding ketone precursor using a chiral reducing agent . The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is carried out in specialized reactors designed to handle the high pressures and temperatures required for efficient production.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts or using hydride donors like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Rel-(3R,4R)-3-hydroxytetrahydro-2H-pyran-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

This compound stands out due to its specific stereochemistry and functional groups, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(3R,4R)-3-hydroxyoxane-4-carbonitrile

InChI

InChI=1S/C6H9NO2/c7-3-5-1-2-9-4-6(5)8/h5-6,8H,1-2,4H2/t5-,6+/m1/s1

InChI Key

PYYFCIHSXLVHCS-RITPCOANSA-N

Isomeric SMILES

C1COC[C@@H]([C@H]1C#N)O

Canonical SMILES

C1COCC(C1C#N)O

Origin of Product

United States

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